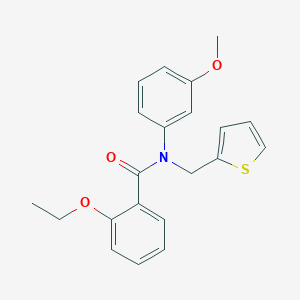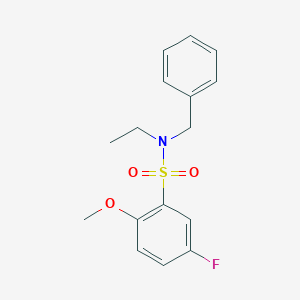![molecular formula C21H19ClN2O4S B257438 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B257438.png)
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. The compound was first discovered by Pfizer in 2003 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by selectively inhibiting the activity of JAK3, which is a key enzyme involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3 activity, 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide blocks the downstream signaling pathways of these cytokines, thereby reducing the activation and proliferation of T cells and other immune cells involved in the autoimmune response.
Biochemical and Physiological Effects:
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been shown to have significant biochemical and physiological effects in various animal models of autoimmune diseases. Studies have shown that the compound can reduce the production of inflammatory cytokines and chemokines, inhibit T cell activation and proliferation, and prevent the development of autoimmune diseases in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide for lab experiments is its high selectivity for JAK3, which reduces the risk of off-target effects and toxicity. The compound also has good pharmacokinetic properties and can be administered orally, making it a convenient and cost-effective option for preclinical studies. However, one limitation of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is its relatively short half-life, which may require frequent dosing in some experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and its therapeutic applications. One area of interest is the potential use of the compound in combination with other immunomodulatory drugs for the treatment of autoimmune diseases. Another area of interest is the potential use of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in the prevention of organ transplant rejection, as the compound has been shown to have immunosuppressive effects in animal models. Finally, further studies are needed to fully understand the long-term safety and efficacy of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in humans, as well as its potential applications in other diseases beyond autoimmune disorders.
Métodos De Síntesis
The synthesis of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves the reaction of 2-chlorophenol with acetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 2-aminobenzoyl chloride to form 2-{[(2-chlorophenoxy)acetyl]amino}-benzoic acid. The final step involves the reaction of the benzoic acid derivative with furan-2-ylmethylamine and cyclopenta[b]thiophene-3-carboxylic acid to form 2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide.
Aplicaciones Científicas De Investigación
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound works by inhibiting the activity of Janus kinases (JAKs), which are enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in the immune response.
Propiedades
Nombre del producto |
2-{[(2-chlorophenoxy)acetyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
|---|---|
Fórmula molecular |
C21H19ClN2O4S |
Peso molecular |
430.9 g/mol |
Nombre IUPAC |
2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C21H19ClN2O4S/c22-15-7-1-2-8-16(15)28-12-18(25)24-21-19(14-6-3-9-17(14)29-21)20(26)23-11-13-5-4-10-27-13/h1-2,4-5,7-8,10H,3,6,9,11-12H2,(H,23,26)(H,24,25) |
Clave InChI |
MPPQSDCUGVYERM-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)COC4=CC=CC=C4Cl |
SMILES canónico |
C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)COC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)


![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B257371.png)


![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257377.png)

![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B257380.png)